
2-(Furan-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)aniline: and 1-iodo-2,3,4,5-tetramethylbenzene are organic compounds with distinct structures and properties 2-(Furan-2-yl)aniline is an aromatic amine with a furan ring attached to an aniline moiety, while 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic hydrocarbon with four methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Furan-2-yl)aniline: can be synthesized through the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding thioamide. The thioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield 2-(Furan-2-yl)aniline .
1-iodo-2,3,4,5-tetramethylbenzene: can be prepared by iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For example, the iodination of 2,3,4,5-tetramethylbenzene can be scaled up using continuous flow reactors to control the reaction temperature and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)aniline: undergoes various types of reactions, including:
Electrophilic substitution: The furan ring can undergo nitration, bromination, hydroxymethylation, formylation, and acylation.
Nucleophilic substitution: The aniline moiety can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
1-iodo-2,3,4,5-tetramethylbenzene: primarily undergoes:
Substitution reactions: The iodine atom can be replaced by other nucleophiles, such as in Suzuki–Miyaura coupling reactions.
Oxidation and reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as nitric acid, bromine, and acyl chlorides are commonly used under acidic conditions.
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products
Electrophilic substitution: Products include nitro, bromo, hydroxymethyl, formyl, and acyl derivatives of 2-(Furan-2-yl)aniline.
Nucleophilic substitution: Products include various substituted anilines and furan derivatives.
Oxidation and reduction: Products include carboxylic acids and alkanes derived from 1-iodo-2,3,4,5-tetramethylbenzene.
Scientific Research Applications
2-(Furan-2-yl)aniline: and 1-iodo-2,3,4,5-tetramethylbenzene have several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)aniline involves its interaction with biological targets such as enzymes and receptors. The furan ring can form hydrogen bonds and π-π interactions with target proteins, while the aniline moiety can participate in nucleophilic or electrophilic interactions .
1-iodo-2,3,4,5-tetramethylbenzene: acts as a precursor in various chemical reactions, where the iodine atom can be replaced by other functional groups, facilitating the formation of new carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)aniline: Similar compounds include 2-(Furan-2-yl)thiazoles and 2-(Furan-2-yl)oxazoles, which also exhibit biological activities.
1-iodo-2,3,4,5-tetramethylbenzene: Similar compounds include other iodinated aromatic hydrocarbons like 1-iodo-2,4,6-trimethylbenzene.
Uniqueness
2-(Furan-2-yl)aniline: The presence of both furan and aniline moieties provides unique reactivity and biological activity compared to other furan derivatives.
1-iodo-2,3,4,5-tetramethylbenzene: The combination of iodine and multiple methyl groups offers distinct reactivity in substitution reactions compared to other iodinated aromatics.
Properties
Molecular Formula |
C20H22INO |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-(furan-2-yl)aniline;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C10H9NO/c1-6-5-10(11)9(4)8(3)7(6)2;11-9-5-2-1-4-8(9)10-6-3-7-12-10/h5H,1-4H3;1-7H,11H2 |
InChI Key |
QIZODVZYHDVXHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C1=CC=C(C(=C1)C2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



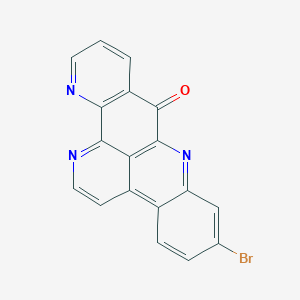
![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)
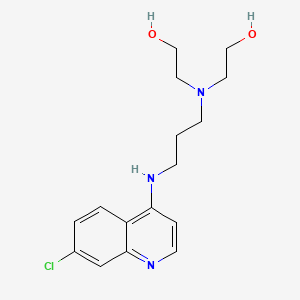
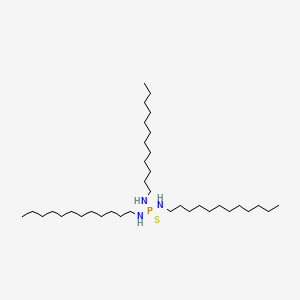

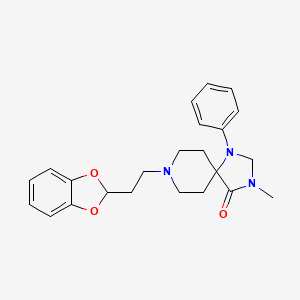
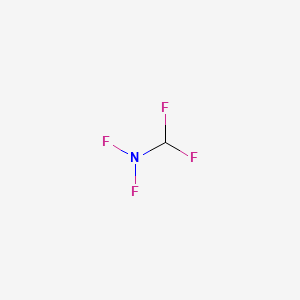
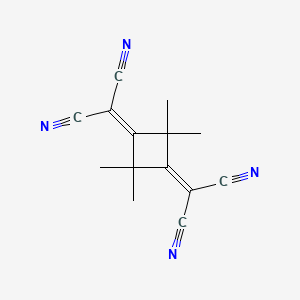



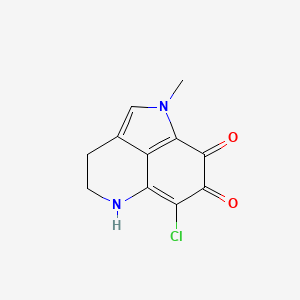
![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
